molecular formula C8H6FNS B1316711 6-Fluoro-2-methylbenzo[d]thiazole CAS No. 399-73-5

6-Fluoro-2-methylbenzo[d]thiazole

Cat. No. B1316711
CAS RN: 399-73-5
M. Wt: 167.21 g/mol
InChI Key: HIMUIMWWDJJAJC-UHFFFAOYSA-N
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Description

6-Fluoro-2-methylbenzo[d]thiazole is an organic compound with the molecular formula C8H6FNS . It is a heterocyclic compound with a five-membered structure containing a sulfur atom and a benzene ring. It is a light-yellow to brown powder or crystals .


Synthesis Analysis

A common method for synthesizing 6-Fluoro-2-methylbenzo[d]thiazole is through the substitution reaction of carbon disulfide . The specific process can involve reacting 2-methylbenzothiazole with a fluorinating agent to produce 6-Fluoro-2-methylbenzo[d]thiazole .


Molecular Structure Analysis

The molecular weight of 6-Fluoro-2-methylbenzo[d]thiazole is 167.21 g/mol . The InChI code for this compound is 1S/C8H6FNS/c1-5-10-7-3-2-6 (9)4-8 (7)11-5/h2-4H,1H3 .


Chemical Reactions Analysis

6-Fluoro-2-methylbenzo[d]thiazole can act as a catalyst or precursor in certain chemical reactions, such as the synthesis of compounds with medicinal activity .


Physical And Chemical Properties Analysis

6-Fluoro-2-methylbenzo[d]thiazole is a white crystalline solid . It has a melting point of approximately 89-91°C . The compound is stored at room temperature .

Scientific Research Applications

Methods of Application

Researchers synthesize various derivatives of thiazole to test their biological activity. The methods typically involve organic synthesis techniques, such as condensation reactions, to introduce functional groups that may enhance the compound’s efficacy .

Results

Thiazole derivatives have shown promise in preclinical studies, demonstrating activities such as antihypertensive, anti-inflammatory, and antibacterial effects. Quantitative data from these studies often include IC50 values, which indicate the concentration needed to inhibit a biological process by 50% .

Results

Methods of Application: Synthesis of thiazole derivatives, such as [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, and their subsequent testing on human tumor cell lines is a common approach .

Results: Some compounds have demonstrated potent effects on prostate cancer cell lines, indicating the promise of thiazole derivatives in cancer therapy .

Methods of Application: Research involves exploring the structure-activity relationship (SAR) of these compounds to understand how they can effectively counteract antibiotic resistance .

Results: The findings could lead to the development of new antibiotics that can overcome resistance and be effective against drug-resistant strains of bacteria .

Methods of Application: Common methods include substitution reactions where the compound acts as a catalyst or catalyst precursor .

Methods of Application: It is incorporated into reaction mixtures to enhance the efficiency and speed of chemical transformations .

Results: The success is measured by the improved reaction times and yields, contributing to more efficient industrial and laboratory chemical processes .

Methods of Application: It is used as a solvent or co-solvent in various organic reactions, where its properties can influence the outcome of the reaction .

Results: The use of this compound as a solvent can lead to improved solubility of reactants and better reaction kinetics .

Methods of Application: The compound is used in synthetic pathways to create dyes and pigments with desired color properties and stability .

Results: The synthesized dyes and pigments are evaluated for their color intensity, stability under various conditions, and compatibility with different materials .

Methods of Application: The compounds are tested in vitro and in vivo for their ability to protect neuronal cells against various types of damage .

Results: Promising results have shown that certain derivatives can prevent neuronal death and improve cognitive functions in animal models .

Methods of Application: Derivatives are synthesized and tested against viral replication in cell cultures .

Results: Some derivatives have demonstrated the ability to inhibit viral replication, indicating potential as antiviral drugs .

Methods of Application: The compound is incorporated into chemical formulations that are tested for their efficacy in controlling pests and diseases in crops .

Results: Effective formulations contribute to increased crop yields and protection against various plant pathogens .

Methods of Application: These compounds are used in the development of organic photovoltaic cells, where they may serve as electron donors or acceptors .

Results: Studies have shown that certain thiazole-based materials can enhance the efficiency and stability of organic solar cells .

Methods of Application: The compounds are integrated into sensor devices and tested for their sensitivity and selectivity towards specific analytes .

Results: Successful sensors exhibit high sensitivity, quick response times, and the ability to operate in a range of environmental conditions .

Methods of Application: The compounds are synthesized and their mesomorphic properties are studied to determine their suitability for use in liquid crystal displays .

Results: Findings include the determination of phase transition temperatures and the stability of the liquid crystalline phases .

Safety And Hazards

6-Fluoro-2-methylbenzo[d]thiazole is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and avoiding inhalation of its dust or gas .

properties

IUPAC Name

6-fluoro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c1-5-10-7-3-2-6(9)4-8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMUIMWWDJJAJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568034
Record name 6-Fluoro-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-methylbenzo[d]thiazole

CAS RN

399-73-5
Record name 6-Fluoro-2-methylbenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2-methyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Lasing - 2019 - digital.car.chula.ac.th
Recently, fluorinated rhodacyanine has been disclosed as a highly effective agent against Leishmania donovani; it was shown that replacement of hydrogen with a fluorine atom on a …
Number of citations: 0 digital.car.chula.ac.th

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